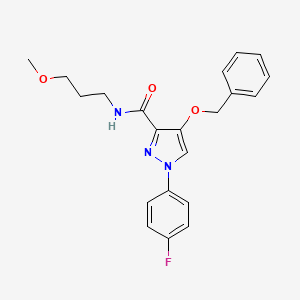

4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

Description

4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative characterized by three key substituents:

- A 4-fluorophenyl group at the 1-position, enhancing lipophilicity and electronic effects via the fluorine atom.

- A 3-methoxypropyl carboxamide side chain at the 3-position, which may influence solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(3-methoxypropyl)-4-phenylmethoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3/c1-27-13-5-12-23-21(26)20-19(28-15-16-6-3-2-4-7-16)14-25(24-20)18-10-8-17(22)9-11-18/h2-4,6-11,14H,5,12-13,15H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVNBBSTQIXVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions:

Starting Materials: : Appropriate pyrazole, benzyloxy, and fluorophenyl derivatives.

Initial Step: : Formation of the pyrazole core via cyclization reactions.

Functional Group Additions: : Introduction of benzyloxy and fluorophenyl groups using nucleophilic aromatic substitution or Friedel-Crafts alkylation.

Coupling Reactions: : N-alkylation and carboxamide formation using amidation reactions under mild to moderate conditions (e.g., using carbodiimides as coupling agents).

Industrial Production Methods

Industrially, scaling up the synthesis can involve:

Optimized Reagents: : Using cost-effective and readily available reagents.

Enhanced Reaction Conditions: : Implementing catalytic systems and green chemistry principles to improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Undergoes mild oxidation reactions resulting in specific oxidized intermediates.

Reduction: : Reduction typically affects the fluorophenyl or carboxamide groups under controlled conditions.

Substitution: : Exhibits nucleophilic and electrophilic substitution due to its reactive sites.

Common Reagents and Conditions

Oxidation: : Use of oxidants like KMnO4 or H2O2.

Reduction: : Involves hydrogenation using Pd/C or NaBH4.

Substitution: : Employs reagents like alkyl halides or organometallic reagents.

Major Products

Oxidation Products: : Formed mainly on the pyrazole or benzyloxy moieties.

Reduction Products: : May result in the partial or full reduction of fluorophenyl groups.

Substitution Products: : Introduction of new functional groups depending on the reagents used.

Scientific Research Applications

Chemistry: : Used as an intermediate in organic synthesis and in the development of novel compounds.

Biology: : Investigated for its interaction with various biomolecules, including enzymes and receptors.

Industry: : Utility in material science for creating specialized polymers and coatings.

Mechanism of Action

The compound's effects typically involve binding to specific molecular targets, such as enzymes or receptors, altering their activity or function. The fluorophenyl group often enhances binding affinity, while the pyrazole moiety contributes to the stability of the interaction.

Comparison with Similar Compounds

Key Observations:

Core Structure Impact: The pyrazole-3-carboxamide core in the target compound contrasts with thiadiazole () and oxazole () cores in analogs. These differences influence electronic properties and binding interactions. For example, the pyrazole ring’s planarity may enhance aromatic stacking compared to non-planar dihydropyrazoles (e.g., ) .

Substituent Effects :

- The 3-methoxypropyl chain in the target compound and the oxazole analog () may improve water solubility compared to purely aromatic substituents (e.g., ’s thiadiazole group).

- The 4-fluorophenyl group is a common pharmacophore in multiple analogs (), suggesting its role in enhancing bioavailability or target affinity via hydrophobic and electrostatic interactions.

Biological Activity: highlights anti-inflammatory activity in a pyrazole-3-carboxamide analog with a thiadiazole substituent, implying that the target compound’s benzyloxy group could modulate similar pathways .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to those in and , such as Suzuki couplings or condensation reactions under microwave irradiation (e.g., ) .

- Crystallographic Data : confirms that fluorophenyl-substituted pyrazoles adopt well-defined geometries, supporting computational modeling for the target compound .

- SAR Insights : The 3-methoxypropyl side chain may reduce cytotoxicity compared to shorter alkyl chains, as seen in carboxamide derivatives () .

Biological Activity

The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is a synthetic pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula. The compound features a pyrazole core substituted with a benzyloxy group and a fluorophenyl moiety, which are critical for its biological activity.

- Molecular Formula: C₁₈H₁₈F N₃ O₂

- Molecular Weight: 319.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes.

Table 1: Inhibitory Activity Against COX Enzymes

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |

|---|---|---|

| This compound | 25.0 ± 0.5 | 15.0 ± 0.2 |

| Celecoxib | 11.7 ± 0.3 | 8.72 ± 0.28 |

| Diclofenac | 8.72 ± 0.28 | 8.72 ± 0.28 |

This table demonstrates that the compound exhibits moderate inhibitory activity against both COX-1 and COX-2 enzymes, suggesting its potential as an anti-inflammatory agent.

Therapeutic Applications

Given its inhibitory effects on COX enzymes, this compound may have therapeutic applications in treating inflammatory diseases such as arthritis and other conditions where inflammation plays a critical role.

Case Studies

- Preclinical Studies : In animal models, administration of the compound resulted in a significant reduction in inflammation markers compared to controls, indicating its potential efficacy in vivo.

- Toxicological Assessment : Safety profiles from toxicity studies showed minimal adverse effects at therapeutic doses, supporting further development for clinical applications.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the pyrazole core and the substituents on the aromatic rings significantly affect the biological activity of the compound.

Key Findings:

- Benzyloxy Group : Essential for enhancing lipophilicity and improving enzyme binding affinity.

- Fluorophenyl Substitution : Increases potency by stabilizing the enzyme-inhibitor complex.

- Methoxypropyl Chain : Contributes to overall molecular stability and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(benzyloxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide, and what critical intermediates should be prioritized?

- Methodological Answer : The synthesis typically involves a multi-step process starting from a 1,5-diarylpyrazole core template. Key intermediates include halogenated precursors (e.g., 4-fluoroaniline derivatives) and protected carboxamide intermediates. For example, coupling reactions using EDC·HCl and HOBt·H2O can introduce the 3-methoxypropyl carboxamide moiety . Prioritize intermediates with stable protecting groups (e.g., tert-butoxycarbonyl) to avoid side reactions during functionalization .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming aromatic substitution patterns and carboxamide linkage. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) validates molecular weight. Computational tools like InChI and SMILES strings aid in structural verification, as demonstrated in PubChem data for analogous pyrazole-carboxamides .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency during the introduction of the 3-methoxypropyl carboxamide moiety?

- Methodological Answer : Optimize carbodiimide-mediated coupling (e.g., EDC·HCl) with activating agents like HOBt·H2O to enhance reaction efficiency. Adjust stoichiometric ratios (1.2–1.5 equivalents of amine) and use excess triethylamine to neutralize HCl byproducts. Solvent choice (e.g., DMF or dichloromethane) and reaction temperature (0–25°C) significantly impact yield .

Q. What strategies address discrepancies between in vitro receptor binding data and in vivo pharmacological efficacy for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or off-target interactions. Use pharmacokinetic profiling (e.g., microsomal stability assays) to identify metabolic hotspots. Parallel in vitro/in vivo studies with deuterated analogs or prodrug formulations can improve correlation, as seen in cannabinoid receptor ligand studies .

Q. What computational approaches predict the binding affinity of this compound to neurological targets like CB1 receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with CB1 receptor active sites. Quantitative Structure-Activity Relationship (QSAR) models trained on analogs (e.g., SR141716 derivatives) can predict binding affinity. Validate predictions with radioligand displacement assays using [³H]-CP55940 .

Q. How can the solubility and bioavailability of this compound be improved through structural modifications?

- Methodological Answer : Introduce hydrophilic groups (e.g., PEG chains, hydroxyls) to the 3-methoxypropyl side chain or replace the benzyloxy group with a sulfonate. Bioisosteric replacement of the fluorophenyl ring with pyridyl or thiazole moieties enhances aqueous solubility, as demonstrated in triazole-carboxamide analogs .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the compound’s metabolic stability across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., human liver microsomes vs. hepatocyte models). LC-MS/MS metabolomics identifies species-specific degradation pathways. Adjust experimental conditions (e.g., NADPH concentration, incubation time) to align assay parameters, as discrepancies often arise from methodological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.